3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine
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Overview
Description
3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine typically involves the reaction of 3,3,3-trifluoro-1-(4-methoxyphenyl)propan-1-one with an appropriate amine source. One common method is the reductive amination of the ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: A precursor in the synthesis of 3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine.
3-(4-Methoxyphenyl)propan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains additional methoxy groups, leading to different reactivity.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications .
Biological Activity
3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique trifluoromethyl group and its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
The molecular formula of this compound is C10H12F3N, which includes a trifluoromethyl group (-CF₃) that enhances its lipophilicity and metabolic stability. The presence of the methoxyphenyl group contributes to its interaction with various biological receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The trifluoromethyl group significantly enhances the compound's binding affinity to various receptors. It has been shown to act as a receptor antagonist for certain neurotransmitter systems, potentially modulating their activity.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways. The structural characteristics allow it to fit into enzyme active sites effectively, thereby blocking substrate access.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Preliminary evaluations suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is comparable to established antibiotics, making it a candidate for further development in treating infections .
- Antiparasitic Activity : The compound has shown promising results in vitro against Plasmodium falciparum, indicating potential as an antimalarial agent .
Study 1: Antimicrobial Efficacy
A study conducted on a series of organofluorine compounds demonstrated that this compound displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. This positions it as a potential lead compound for developing new antibiotics .
Study 2: Antiparasitic Activity in Malaria
In vitro studies revealed that the compound exhibited low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. The IC50 values were found to be in the range of 10–50 nM, showcasing its potential as a new antimalarial agent .
Research Findings
Activity | Target Pathogen/Condition | IC50/MIC Values |
---|---|---|
Antimicrobial | Staphylococcus aureus | 6.25 - 12.5 µg/mL |
Escherichia coli | 6.25 - 12.5 µg/mL | |
Antiparasitic | Plasmodium falciparum | 10 - 50 nM |
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-15-8-4-2-7(3-5-8)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
XOMKGWAFDKTGJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C(F)(F)F |
Origin of Product |
United States |
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